molecular formula C16H14O B12763548 Benzeneacetaldehyde, alpha-(2-phenylethylidene)- CAS No. 5031-83-4

Benzeneacetaldehyde, alpha-(2-phenylethylidene)-

Cat. No.: B12763548
CAS No.: 5031-83-4
M. Wt: 222.28 g/mol
InChI Key: AXZDPAXJQHIRTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of benzeneacetaldehyde, alpha-(2-phenylethylidene)-, often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of benzeneacetaldehyde, alpha-(2-phenylethylidene)-, involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their structure and function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, is unique due to the presence of two phenyl groups, which impart distinct chemical and biological properties. These phenyl groups enhance its reactivity in electrophilic aromatic substitution reactions and contribute to its potential biological activities .

Properties

CAS No.

5031-83-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2,4-diphenylbut-2-enal

InChI

InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2

InChI Key

AXZDPAXJQHIRTE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C(/C=O)\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2

Origin of Product

United States

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